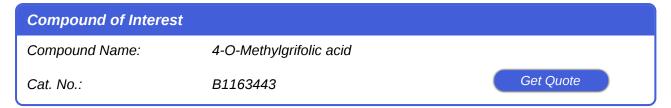




Spectroscopic Data of 4-O-Methylgrifolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-O-Methylgrifolic acid**, a derivative of the natural product grifolic acid. Due to the limited availability of direct experimental data for **4-O-Methylgrifolic acid**, this document presents a combination of reported data for the parent compound, grifolic acid, and predicted spectroscopic characteristics for its 4-O-methylated form. This information is crucial for the identification, characterization, and analysis of this compound in research and drug development settings.

Chemical Structure and Properties

Systematic Name: 2-hydroxy-4-methoxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl)benzoic acid

• Molecular Formula: C24H34O4[1]

Molecular Weight: 386.524 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-O-Methylgrifolic acid**. The data is a combination of information available for the parent compound, grifolic acid, and predicted values for the methylated derivative.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-O-Methylgrifolic acid** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	S	1H	Carboxylic acid (- COOH)
~6.3	S	1H	Aromatic H
~5.1 - 5.3	m	3H	Olefinic H
~3.8	S	3H	Methoxy (-OCH₃)
~3.4	d	2H	Ar-CH₂-
~2.1	S	3H	Ar-CH₃
~1.9 - 2.1	m	8H	Allylic CH2
~1.6 - 1.7	S	9Н	Olefinic CH₃
~1.5 - 1.6	S	3Н	Olefinic CH₃

Predicted data based on the structure of grifolic acid and known chemical shifts for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-O-Methylgrifolic acid** (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~175	Carboxylic acid (C=O)
~162	Aromatic C-O (C4)
~160	Aromatic C-O (C2)
~140	Aromatic C (C6)
~135-140	Olefinic C
~120-125	Olefinic C
~110	Aromatic C (C5)
~108	Aromatic C (C1)
~105	Aromatic C (C3)
~55	Methoxy (-OCH₃)
~40	Allylic CH2
~26-27	CH ₂
~22-23	Ar-CH₃
~16-18	Olefinic CH₃

Predicted data based on the structure of grifolic acid and known chemical shifts for similar functional groups. The methylation at the C4 position is expected to significantly shift its resonance downfield and introduce a methoxy signal around 55 ppm.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 4-O-Methylgrifolic acid



lon	m/z (predicted)	Fragmentation Pattern
[M-H] ⁻	385.24	Deprotonated molecular ion
[M+H]+	387.25	Protonated molecular ion
[M-H ₂ O-H] ⁻	367.23	Loss of water from the deprotonated molecular ion
[M-CO ₂ -H] ⁻	341.25	Loss of carbon dioxide from the deprotonated molecular ion

The mass spectrum of **4-O-Methylgrifolic acid** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be similar to that of grifolic acid, with characteristic losses of water and carbon dioxide. The key difference will be the **14**-mass unit increase in the molecular ion and fragments containing the methylated aromatic ring compared to grifolic acid.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data for 4-O-Methylgrifolic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic acid)
~2920-2960	Strong	C-H stretch (Aliphatic)
~1700-1725	Strong	C=O stretch (Carboxylic acid)
~1600, ~1450	Medium	C=C stretch (Aromatic and Olefinic)
~1200-1300	Medium	C-O stretch
~1000-1100	Medium	C-O stretch (Aryl-Alkyl ether)

The IR spectrum is predicted to be very similar to that of grifolic acid. The most notable difference would be the absence of a distinct phenolic O-H stretch and the presence of a characteristic aryl-alkyl ether C-O stretching band.



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

These should be adapted and optimized for the specific instrumentation and sample available.

Sample Preparation

4-O-Methylgrifolic acid should be dissolved in a suitable solvent. For NMR, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are appropriate choices. For MS, a solution in methanol or acetonitrile is typically used. For IR, the sample can be analyzed as a thin film after solvent evaporation or as a KBr pellet.

NMR Spectroscopy

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
 - Process the data with appropriate window function (e.g., exponential multiplication) and Fourier transform.
- 13C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
 - Process the data with appropriate window function and Fourier transform.
- 2D NMR (optional but recommended for full assignment):
 - Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations.



Mass Spectrometry

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Method:
 - Introduce the sample solution into the ion source.
 - Acquire data in both positive and negative ion modes.
 - Obtain a full scan mass spectrum to determine the molecular weight.
 - Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

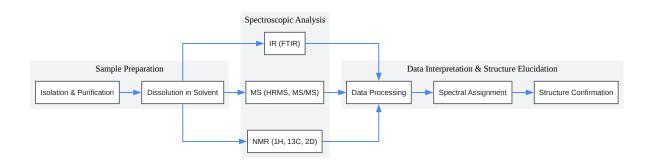
Infrared (IR) Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Method (Thin Film):
 - Deposit a small amount of the sample solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely.
 - Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
- Method (KBr Pellet):
 - Mix a small amount of the sample with dry KBr powder.
 - Press the mixture into a thin, transparent pellet.
 - · Acquire the spectrum.

Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product derivative like **4-O-Methylgrifolic acid**.



Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-O-Methylgrifolic acid [myskinrecipes.com]
- To cite this document: BenchChem. [Spectroscopic Data of 4-O-Methylgrifolic Acid: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1163443#spectroscopic-data-for-4-o-methylgrifolic-acid-nmr-ms-ir]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com